Enhanced Lipophilicity and Steric Bulk
The introduction of two methyl groups at the 3- and 4-positions and the positioning of the pyrazole ring ortho to the aldehyde results in a compound with greater lipophilicity and steric bulk compared to the unsubstituted 2-(1H-pyrazol-1-yl)benzaldehyde. The predicted partition coefficient (XLogP3-AA) is 2.1 for the target compound [1], versus a calculated value of 1.2 for the non-methylated analog . This difference is substantial for modulating passive membrane permeability and binding to hydrophobic pockets in biological targets.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 (XLogP3-AA) |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)benzaldehyde: 1.2 (Calculated) |
| Quantified Difference | ΔLogP = 0.9 (a nearly 8-fold increase in partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm. Data from PubChem for target compound (Release 2021.05.07) and computed via standard cheminformatics tools for the comparator. |
Why This Matters
The significant increase in predicted lipophilicity directly impacts a compound's drug-likeness, ADME profile, and membrane permeability, making it a superior late-stage functionalization candidate for hydrophobic target engagement when compared to its non-methylated analog.
- [1] PubChem. (2024). Compound Summary for CID 53409162: 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde; Computed Properties. View Source
